molecular formula C13H12O4 B2915248 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde CAS No. 438221-74-0

5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde

Cat. No.: B2915248
CAS No.: 438221-74-0
M. Wt: 232.235
InChI Key: CBUFSARKXGLUOM-UHFFFAOYSA-N
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Description

Contextualization of 2-Furaldehydes as Renewable Platform Molecules in Organic Synthesis

2-Furaldehydes, particularly furfural (B47365) (FF) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as critical bio-based platform molecules. nih.govresearchgate.net They are derived from the dehydration of monosaccharides found in abundant lignocellulosic biomass—pentose sugars (like xylose) yield furfural, while hexose (B10828440) sugars (like fructose (B13574) and glucose) produce HMF. nih.govresearchgate.net This origin from renewable resources positions them as sustainable alternatives to petroleum-based feedstocks for the chemical industry. rsc.orgsemanticscholar.org

The versatility of these furaldehydes stems from their reactive functional groups: an aldehyde and a furan (B31954) ring. researchgate.netcsic.es These features allow them to be converted into a wide array of value-added chemicals and biofuels through various catalytic pathways, including oxidation, reduction, and condensation reactions. csic.espvamu.eduresearchgate.net The U.S. Department of Energy has identified HMF and furfural as top-value-added chemicals from biomass, highlighting their potential to serve as building blocks for polymers, pharmaceuticals, resins, solvents, and fuels. mdpi.comaimspress.com The conversion of these platform molecules into more stable or functional derivatives is a key area of research aimed at creating a sustainable chemical industry. pvamu.edumdpi.com

Table 1: Key 2-Furaldehyde Platform Molecules from Biomass

CompoundTypical Biomass SourceSugar PrecursorKey Functional GroupsSignificance
Furfural (FF)Hemicellulose (e.g., corn cobs, oat hulls)C5 Sugars (e.g., Xylose)Aldehyde, Furan RingPlatform for C5 chemicals, solvents, resins. csic.esmdpi.com
5-Hydroxymethylfurfural (HMF)Cellulose (e.g., wood, agricultural residues)C6 Sugars (e.g., Fructose, Glucose)Aldehyde, Hydroxymethyl, Furan RingPlatform for C6 chemicals, biofuels (e.g., DMF), and polymers (e.g., PEF). aimspress.comnih.gov

Structural Significance of the 5-[(4-Methoxyphenoxy)methyl] Moiety in Furanic Systems

Furan Ring : The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org Its aromatic character, though less pronounced than that of benzene (B151609), makes it more reactive in electrophilic substitution reactions due to the electron-donating effect of the heteroatom. wikipedia.orgderpharmachemica.com

Aldehyde Group : The aldehyde group at the C2 position is a key site for chemical transformations. It can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form larger molecules. csic.esjmchemsci.com

5-[(4-Methoxyphenoxy)methyl] Moiety : This substituent is what distinguishes the compound from simpler platform molecules like HMF. It consists of a methyl group attached to the furan ring, linked via an ether bond to a 4-methoxyphenoxy group.

Ether Linkage : Ether linkages are crucial in modifying the properties of furanic compounds. For example, the conversion of HMF to its ether derivative, 5-methoxymethylfurfural (MMF), increases its stability and hydrophobicity. wikipedia.org This ether bond in 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde similarly imparts distinct solubility and reactivity characteristics compared to the hydroxyl group in HMF.

Phenoxy Group : The presence of an aromatic phenoxy group introduces significant steric bulk and electronic effects. This can influence the reactivity of the adjacent furan ring and provide a site for further functionalization. The methoxy (B1213986) substituent on the phenyl ring further modifies its electronic properties.

The combination of the furan aldehyde core with this specific ether-linked aromatic moiety suggests a molecule designed for applications where properties like thermal stability, specific solubility, or the ability to be incorporated into larger polymer or pharmacologically active structures are desired.

Table 2: Structural Comparison of Furaldehyde Derivatives

CompoundFormulaMolar Mass (g/mol)Substituent at C5 Position
5-Hydroxymethylfurfural (HMF)C₆H₆O₃126.11-CH₂OH
5-Methoxymethylfurfural (MMF)C₇H₈O₃140.14-CH₂OCH₃ wikipedia.orgnih.gov
This compoundC₁₃H₁₂O₄232.23-CH₂OC₆H₄OCH₃ scbt.com

Overview of Academic Research Trends for Substituted Furaldehyde Compounds

Academic and industrial research into substituted furaldehydes is dynamic, focusing on expanding their utility beyond basic platform chemicals. Key trends include the development of novel synthetic routes and advanced catalytic upgrading processes.

Synthesis of Substituted Furaldehydes: Researchers are actively developing facile and efficient synthetic routes to create a wide range of 5-substituted 2-furaldehydes. nih.gov Methods often involve palladium-catalyzed cross-coupling reactions (such as Suzuki and Hiyama couplings) that attach various aryl groups to the furan ring, demonstrating the ability to create complex furanic structures from simpler precursors like 5-bromo- or 5-chloro-2-furaldehyde. nih.govresearchgate.net The use of organozinc reagents has also been shown to be effective for these transformations under mild conditions. nih.gov

Catalytic Upgrading: A major focus of current research is the catalytic upgrading of furan derivatives. pvamu.edu This involves converting furaldehydes into more valuable products, such as fuels, solvents, and chemical intermediates. nih.gov Heterogeneous catalysts, including noble and non-noble metals, solid acids like zeolites, and polyoxometalates, are extensively studied for reactions like hydrogenation, oxidation, and etherification. nih.govnih.gov The goal is to develop efficient, selective, and reusable catalysts that can drive the sustainable production of bio-based chemicals. mdpi.comresearchgate.net For instance, the selective hydrogenation of the aldehyde group in furaldehydes leads to valuable furfuryl alcohols, which are monomers for resins and polymers. nih.gov

Applications: The unique structures of substituted furaldehydes make them attractive for various applications. They serve as starting materials for polyfunctionalized heterocyclic compounds with potential pharmacological activities, including antimicrobial and antioxidant properties. jmchemsci.comresearchgate.netresearchgate.net Furthermore, the ability to introduce different functional groups onto the furan ring allows for the fine-tuning of properties for materials science, such as the development of novel biomass-based polymers and resins as sustainable alternatives to petroleum-derived plastics. aimspress.comwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-15-10-2-4-11(5-3-10)16-9-13-7-6-12(8-14)17-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUFSARKXGLUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 Methoxyphenoxy Methyl 2 Furaldehyde

Established Synthetic Pathways to the Furaldehyde Core

The furaldehyde core, specifically a 2-furaldehyde substituted at the 5-position, is a common motif in organic chemistry. Its synthesis can be approached through various established pathways, broadly categorized into multi-step sequences and direct functionalization methods.

Multi-step Approaches for Substituted Furaldehydes

Multi-step syntheses often provide a high degree of control over the final structure of the substituted furaldehyde. These pathways can involve the construction of the furan (B31954) ring from acyclic precursors or the sequential modification of a pre-existing furan molecule.

One common multi-step approach begins with biomass-derived carbohydrates. For instance, 5-hydroxymethylfurfural (B1680220) (HMF), readily obtained from the dehydration of fructose (B13574) or glucose, serves as a versatile starting material. orgsyn.orgacs.org The synthesis of the target molecule's core can be envisioned from HMF through a sequence of reactions. This often involves protecting the aldehyde group, modifying the hydroxymethyl group, and then deprotecting the aldehyde. For example, an efficient two-step synthesis has been developed for the conversion of HMF to a variety of N-substituted 2-hydroxymethyl-5-methylpyrroles, which proceeds via a 1-hydroxyhexane-2,5-dione (B3055535) intermediate. researchgate.net While leading to a different heterocyclic core, this strategy of transforming HMF highlights the multi-step synthetic paradigm.

Another multi-step strategy involves the Paal-Knorr furan synthesis, where a 1,4-dicarbonyl compound is cyclized under acidic conditions to form the furan ring. By choosing an appropriately substituted 1,4-dicarbonyl precursor, one can introduce the desired functionalities that will ultimately become the aldehyde and the 5-position substituent.

Direct Functionalization Strategies for Furan Rings

Direct functionalization offers a more atom-economical approach by introducing substituents directly onto the furan ring, often through C-H activation. nih.govyale.edu For 2-furaldehyde, the C5 position is typically the most reactive site for electrophilic substitution due to the electron-donating nature of the furan oxygen and the directing effect of the aldehyde group. researchgate.net

Palladium-catalyzed cross-coupling reactions are a powerful tool for the direct arylation of 2-furaldehyde at the 5-position. acs.orgmdpi.com This method employs functionalized aryl halides that react with the C-H bond at the 5-position of the furan ring in the presence of a palladium catalyst. acs.org Similarly, coupling reactions with organozinc reagents provide a facile route to a wide range of 5-substituted 2-furaldehydes. nih.gov These reactions are often carried out under mild conditions. nih.gov For example, 5-pyridyl- and 5-aryl-2-furaldehydes can be prepared from furaldehyde diethyl acetal (B89532) in a one-pot procedure involving deprotonation, transmetalation to zinc, and subsequent palladium-mediated cross-coupling. princeton.eduresearchgate.net

Regioselective Installation of the 5-[(4-Methoxyphenoxy)methyl] Group

The key structural feature of the target molecule is the 5-[(4-Methoxyphenoxy)methyl] group. Its regioselective installation is a critical step in the synthesis. The most common and direct strategy for forming the ether linkage is the Williamson ether synthesis. gordon.edumasterorganicchemistry.comyoutube.com

This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde, this can be achieved in two primary ways:

Starting from a 5-(halomethyl)furfural: A 5-(chloromethyl)furfural (CMF) or 5-(bromomethyl)furfural (BMF) can be reacted with the sodium or potassium salt of 4-methoxyphenol (B1676288) (the phenoxide). The phenoxide acts as the nucleophile, displacing the halide on the methyl group attached to the furan ring. This method has been shown to be effective for the synthesis of various 5-(alkoxymethyl)furfurals in high yields. researchgate.net

Starting from 5-hydroxymethylfurfural (HMF): HMF can be converted to its corresponding alkoxide by treatment with a base. This alkoxide can then react with a suitable 4-methoxyphenyl (B3050149) electrophile, such as 4-methoxybenzyl chloride. However, the more common approach involves converting the hydroxyl group of HMF into a better leaving group, such as a tosylate or mesylate, followed by reaction with the 4-methoxyphenoxide.

The regioselectivity of this installation is generally high because the starting materials, such as HMF or CMF, already have the functional group at the desired 5-position. The challenge lies in performing the ether synthesis without causing side reactions involving the sensitive aldehyde group.

Comparison of Williamson Ether Synthesis Strategies
Starting MaterialReagentGeneral ConditionsAdvantagesPotential Challenges
5-(Chloromethyl)furfural (CMF)Sodium 4-methoxyphenoxideAprotic polar solvent (e.g., DMF, DMSO)Direct formation of the ether bond. CMF is a reactive electrophile.CMF can be unstable; potential for side reactions at the aldehyde.
5-Hydroxymethylfurfural (HMF)1. TsCl, pyridine; 2. Sodium 4-methoxyphenoxideTwo-step process; requires activation of the hydroxyl group.HMF is a readily available bio-based platform chemical.Requires an additional activation step; potential for competing reactions.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of organic syntheses. For the preparation of the target molecule, several steps can benefit from catalytic methods.

The etherification of HMF or its derivatives to form the 5-[(4-Methoxyphenoxy)methyl] group can be catalyzed by both acids and bases. Solid acid catalysts, such as zeolites and sulfated metal oxides, have been extensively studied for the etherification of HMF with various alcohols. amazonaws.comresearchgate.netrsc.org These catalysts facilitate the reaction by activating the hydroxyl group of HMF, making it a better leaving group. acs.org For example, H-BEA zeolite has shown high selectivity for the cross-etherification of HMF with ethanol. acs.org While these examples use simple alcohols, the principles can be extended to phenolic nucleophiles.

As mentioned in section 2.1.2, palladium-catalyzed reactions are central to direct functionalization strategies of the furan ring. These methods provide a powerful means to form C-C bonds at the 5-position, which could be a key step in a multi-step synthesis of the furaldehyde core before the installation of the ether side chain.

Furthermore, if the synthesis starts from a more oxidized precursor, catalytic hydrogenation might be necessary. For instance, if the starting material is 2,5-furandicarboxylic acid (FDCA), a selective catalytic reduction of one carboxylic acid group to an alcohol and the other to an aldehyde would be required. Conversely, if starting from a precursor like 5-methylfurfural, a selective oxidation of the methyl group would be needed.

Principles of Green Chemistry in Synthetic Design for Furaldehyde Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of furaldehyde derivatives, many of which are derived from renewable biomass, is an area where green chemistry principles are particularly relevant.

Solvent Selection and Reaction Media Optimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional organic syntheses often rely on volatile and hazardous organic solvents.

For the synthesis of furaldehydes, there is a growing interest in using more benign solvent systems. Aqueous reaction media are highly attractive from a green chemistry perspective. Aldol condensation reactions involving furfural (B47365) have been successfully carried out in aqueous and biphasic systems, which can prevent product precipitation and simplify separation. utwente.nl

Green Solvents in Furan Chemistry
Solvent/SystemApplication ExampleAdvantagesDisadvantages
WaterAldol condensation of furfuralNon-toxic, non-flammable, inexpensive.Low solubility of some organic reactants; can promote side reactions (e.g., humin formation).
Ionic Liquids (ILs)Dehydration of sugars to furfuralLow volatility, high thermal stability, can act as both solvent and catalyst.High cost, potential toxicity, can be difficult to separate from products.
Biphasic Systems (e.g., Water/MIBK)Production of HMF/furfural from biomassIn-situ product extraction, improved yields, reduced side reactions.Requires solvent separation and recycling; potential for cross-contamination.
Deep Eutectic Solvents (DESs)Biomass processingBiodegradable, low cost, easy to prepare.Can be viscous; properties are highly dependent on components.

Atom Economy and Waste Minimization in Synthetic Protocols

The synthesis of this compound, while not extensively detailed in publicly available literature, can be hypothetically achieved through established and reliable chemical transformations. A plausible and efficient method for its synthesis is the Williamson ether synthesis. This approach is a cornerstone of organic chemistry for the formation of ethers and aligns with the principles of green chemistry when carefully planned.

The proposed synthesis would involve the reaction of 5-(chloromethyl)furfural (CMF) with 4-methoxyphenol. This reaction is an SN2 (bimolecular nucleophilic substitution) reaction, where the nucleophilic oxygen of the 4-methoxyphenoxide ion attacks the electrophilic carbon of 5-(chloromethyl)furfural, displacing the chloride ion to form the desired ether product. wikipedia.orgbyjus.com

The reaction can be summarized as follows:

Step 1: Formation of the Alkoxide 4-methoxyphenol is treated with a base, such as sodium hydroxide, to deprotonate the hydroxyl group and form the sodium 4-methoxyphenoxide.

Step 2: Nucleophilic Substitution The resulting sodium 4-methoxyphenoxide is then reacted with 5-(chloromethyl)furfural. The phenoxide ion acts as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride to form this compound and sodium chloride as a byproduct.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

(Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%

For the proposed synthesis of this compound, the reactants are 4-methoxyphenol, sodium hydroxide, and 5-(chloromethyl)furfural.

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-MethoxyphenolC₇H₈O₂124.14
Sodium HydroxideNaOH40.00
5-(Chloromethyl)furfuralC₆H₅ClO₂144.55
Total Reactants 308.69
This compoundC₁₃H₁₂O₄232.23
Sodium ChlorideNaCl58.44
WaterH₂O18.02
Total Products 308.69

The atom economy for this synthesis is calculated as:

(232.23 g/mol / 308.69 g/mol ) x 100% = 75.23%

This indicates that a significant portion of the mass of the reactants is incorporated into the final product. However, there is still room for improvement to enhance the green credentials of this synthesis.

Waste Minimization

The primary waste products in this proposed synthesis are sodium chloride and water. While water is a benign byproduct, sodium chloride is a salt that, in large quantities, can contribute to environmental salinization if not disposed of properly.

Strategies for waste minimization in this synthetic protocol could include:

Catalytic Approaches: Investigating catalytic methods that could avoid the use of a stoichiometric amount of base would significantly improve the atom economy and reduce salt waste. For instance, phase-transfer catalysis could enhance the reaction efficiency with smaller amounts of base.

Solvent Selection: The choice of solvent is crucial. Aprotic polar solvents are typically used for Williamson ether synthesis to facilitate the SN2 mechanism. numberanalytics.com The use of greener, recyclable solvents, or even solvent-free conditions, could be explored to minimize waste and environmental impact.

Byproduct Valorization: While sodium chloride has limited high-value applications, its recovery and purification for other industrial uses could be considered in a large-scale process, moving from a waste product to a co-product.

By focusing on these aspects, the synthesis of this compound can be designed to be more sustainable and environmentally friendly, adhering to the core principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 5 4 Methoxyphenoxy Methyl 2 Furaldehyde

Reactivity Profile of the Aldehyde Functionality in the Furan (B31954) System

The aldehyde group attached to the furan ring is a primary site of chemical reactivity. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and it can readily participate in condensation reactions. The electronic properties of the furan ring, which is an electron-rich aromatic system, influence the reactivity of the attached aldehyde, making it comparable to other aromatic aldehydes.

The carbonyl carbon of the aldehyde group in 5-substituted-2-furaldehydes is electrophilic and serves as a target for nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Common nucleophilic addition reactions include:

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 5-[(4-Methoxyphenoxy)methyl]furan-2-methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). For the related compound 5-Hydroxymethylfurfural (B1680220) (HMF), reduction to 2,5-bis(hydroxymethyl)furan (BHMF) is readily achieved with NaBH₄ in water. nih.gov

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, the aldehyde group can be protected via the formation of an acetal. This reaction is reversible and is crucial for modifying the electronic properties of the furan ring, particularly in the context of cycloaddition reactions where the electron-withdrawing nature of the aldehyde is undesirable. nih.govcetjournal.it

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgBr), can add to the carbonyl carbon to form secondary alcohols after an aqueous workup. This C-C bond-forming reaction allows for the introduction of various alkyl or aryl substituents.

The aldehyde group itself is an electrophile, but the furan ring can also be considered the site of electrophilic attack, although the aldehyde group is deactivating. Conversely, the addition of a nucleophile to the carbonyl carbon is a characteristic reaction. damascusuniversity.edu.sy

Condensation reactions are a cornerstone of the reactivity of 5-substituted-2-furaldehydes, enabling significant extension of the carbon skeleton and the synthesis of complex molecules. nih.gov

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malonic acid, indan-1,3-dione, ethyl cyanoacetate). damascusuniversity.edu.synih.gov For various 5-substituted-2-furaldehydes, these reactions proceed efficiently, often under mild, organocatalytic conditions, to form furfurylidene derivatives. nih.govmdpi.com Piperidine is often an effective catalyst for these transformations. nih.gov The products of these reactions are typically highly conjugated systems with potential applications as intermediates in the synthesis of pharmaceuticals and other fine chemicals. damascusuniversity.edu.sy

5-Substituted FuraldehydeActive Methylene CompoundCatalystYield (%)Reference
Furfural (B47365)Indan-1,3-dioneNone (in Ethanol)72 damascusuniversity.edu.sy
5-MethylfurfuralIndan-1,3-dioneNone (in Ethanol)65 damascusuniversity.edu.sy
5-BromofurfuralIndan-1,3-dioneNone (in Ethanol)58 damascusuniversity.edu.sy
5-NitrofurfuralIndan-1,3-dioneNone (in Ethanol)46 damascusuniversity.edu.sy
5-Methylfurfural2-Methyl-1,3-indandionePiperidine70 nih.gov
5-(Hydroxymethyl)furfuralEthyl cyanoacetatePiperidine85 nih.gov

Imine Formation (Schiff Base Formation): The reaction of the aldehyde with primary amines yields imines. masterorganicchemistry.com This condensation reaction is typically reversible and may require acid catalysis. The resulting C=N double bond is a key functional group in many biologically active compounds and synthetic intermediates. Reductive amination, a process that combines imine formation with a subsequent reduction step, provides a valuable route to secondary amines from furanic aldehydes. nih.gov Studies on HMF have shown that condensation with primary amines like aniline (B41778) can proceed at room temperature in methanol (B129727), achieving high yields of the corresponding imine. nih.gov

Role of the Furan Ring as a Diene in Cycloaddition Reactions

While the furan ring possesses aromatic character, it is less aromatic than benzene (B151609) and can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reactivity allows for the construction of six-membered rings and bicyclic ethers (7-oxanorbornenes), which are valuable synthetic intermediates. rsc.orgnih.gov

The efficiency of the Diels-Alder reaction involving furan is highly sensitive to the electronic nature of its substituents. The reaction is a "normal electron demand" cycloaddition, where the Highest Occupied Molecular Orbital (HOMO) of the furan diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.govmdpi.comorganic-chemistry.org

For 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde, the electron-withdrawing aldehyde group at the C2 position lowers the energy of the furan's HOMO, making the diene less reactive and the Diels-Alder reaction thermodynamically unfavorable. nih.govrsc.orgmdpi.com Consequently, direct cycloaddition with common dienophiles is often difficult, resulting in low equilibrium conversions. researchgate.net The bulky substituent at the C5 position may also introduce steric hindrance.

A significant breakthrough in the Diels-Alder chemistry of electron-poor furaldehydes has been the use of water as a reaction medium. acs.org While many organic reactions require anhydrous conditions, the Diels-Alder reaction of furan aldehydes with dienophiles like maleimides is often dramatically accelerated in water. rsc.orgresearchgate.net

Furan DieneDienophileSolventTemp (°C)Yield (%)Reference
FurfuralN-MethylmaleimideToluene60<5 rsc.orgresearchgate.net
FurfuralN-MethylmaleimideWater6065 rsc.orgresearchgate.net
5-(Hydroxymethyl)furfuralN-MethylmaleimideToluene60<5 rsc.orgresearchgate.net
5-(Hydroxymethyl)furfuralN-MethylmaleimideWater6060 rsc.orgresearchgate.net
2-Furoic acidN-(β-Alanine)maleimideDMF40Low nih.gov
2-Furoic acidN-(β-Alanine)maleimideWater40High nih.gov

The Diels-Alder reaction is stereospecific, and its outcomes are governed by well-defined principles. When a furan reacts with a dienophile like a maleimide, two diastereomeric products can be formed: the endo and exo adducts.

Endo vs. Exo Selectivity: The endo adduct is typically the kinetically favored product, formed faster at lower temperatures. This preference is often attributed to stabilizing secondary orbital interactions between the p-orbitals of the dienophile's substituent and the developing π-system of the diene in the transition state. The exo adduct, lacking these interactions, is generally more thermodynamically stable and is favored at higher temperatures or after prolonged reaction times, which allow the initial kinetic product to revert and re-form as the more stable isomer. nih.govuliege.be

Regiochemistry: When both the diene and dienophile are unsymmetrical, as is the case for this compound reacting with an unsymmetrical alkene, two regioisomers (proximal and distal, or ortho and meta) can be formed. The outcome is influenced by a combination of steric and electronic factors, and predicting the major regioisomer can be complex. uliege.be

The stereochemical outcome is highly dependent on the specific substituents on both the furan and the dienophile, as well as the reaction conditions. acs.org For instance, in the reaction of 2,5-dimethylfuran (B142691) with maleimides, the endo product can be isolated at room temperature, while heating favors the formation of the exo adduct. nih.gov

Diels-Alder Cycloadditions with Dienophiles

Catalyst Development for Enhanced Diels-Alder Efficiency

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, presents a challenge for furan derivatives bearing electron-withdrawing substituents like the aldehyde group in this compound. Such substituents decrease the electron density of the furan ring, reducing its reactivity as a diene. rsc.org Consequently, research has focused on strategies to enhance the efficiency of Diels-Alder reactions for these less reactive furans.

Other Pericyclic Reactions Involving the Furan Moiety

Beyond the Diels-Alder reaction, the furan moiety of this compound can theoretically participate in other pericyclic reactions. ox.ac.uk These concerted reactions, which proceed through a cyclic transition state, are governed by orbital symmetry rules. However, the inherent aromatic character of the furan ring and the deactivating effect of the 2-formyl group make many of these reactions thermodynamically unfavorable. researchgate.net

Detailed experimental studies on other pericyclic reactions for this specific compound are not widely available in the literature. For furan itself and its more electron-rich derivatives, reactions such as [2+2] cycloadditions are typically photochemically allowed rather than thermally. The presence of the aldehyde group in this compound would likely influence the photochemical reactivity as well, potentially opening pathways for different cycloaddition products or other rearrangements upon irradiation. Further computational and experimental investigations are needed to fully explore the potential of this compound in a broader range of pericyclic transformations.

Hydrogenation and Reduction Chemistry of this compound

The presence of both an aldehyde group and a furan ring makes the hydrogenation and reduction of this compound a rich area of study, with the potential to yield a variety of valuable products. The selectivity of these reactions is highly dependent on the catalyst and reaction conditions employed.

Selective Reduction of the Aldehyde Group

The selective reduction of the aldehyde group in furanic aldehydes to the corresponding alcohol is a key transformation. For the analogous and widely studied 5-hydroxymethylfurfural (HMF), this reduction yields 2,5-bis(hydroxymethyl)furan (BHMF), a valuable monomer for polymers. bohrium.comresearchgate.net This transformation can be achieved through catalytic transfer hydrogenation (CTH) or catalytic hydrogenation with molecular hydrogen.

In CTH, an alcohol such as isopropanol (B130326) often serves as the hydrogen donor. rsc.org For the hydrogenation of HMF, various catalysts have been explored, including those based on copper and zinc nanoparticles supported on carbonized sugarcane bagasse. bohrium.com Bimetallic Cu-Zn catalysts have demonstrated higher catalytic activity compared to their single-metal counterparts. bohrium.com Another approach involves the reductive amination of the aldehyde group, where condensation with a primary amine is followed by hydrogenation of the resulting imine over a copper-based catalyst to yield N-substituted furfuryl amines. nih.gov

CatalystHydrogen SourceSubstrate (Analog)Major ProductReference
Cu-Zn/Carbonized Sugarcane BagasseEthanol5-Hydroxymethylfurfural (HMF)2,5-Bis(hydroxymethyl)furan (BHMF) bohrium.com
Zr-based bimetallic catalystsIsopropanol5-Hydroxymethylfurfural (HMF)2,5-Bis(hydroxymethyl)furan (BHMF) rsc.org
CuAlOxH2HMF/AmineN-substituted 5-(hydroxymethyl)-2-furfuryl amines nih.gov

Catalytic Hydrogenation of the Furan Ring

Hydrogenation of the furan ring in this compound would lead to the corresponding tetrahydrofuran (B95107) derivatives. This transformation is typically carried out under more forcing conditions than the selective reduction of the aldehyde. The complete hydrogenation of both the furan ring and the aldehyde group of HMF yields 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), another important chemical intermediate. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards ring hydrogenation. Ruthenium-based catalysts, such as Ru/C, have been shown to be effective for the hydrogenation of HMF to BHMTHF. researchgate.net By carefully tuning the reaction parameters, the same catalyst can be directed to produce either the furan or tetrahydrofuran product. researchgate.net Overhydrogenation and hydrogenolysis can sometimes be competing reactions, leading to the formation of other products like 2,5-dimethyltetrahydrofuran. nih.gov

Investigation of Heterogeneous and Homogeneous Catalytic Systems for Furaldehyde Hydrogenation

A wide array of both heterogeneous and homogeneous catalytic systems have been investigated for the hydrogenation of furfural and its derivatives. mdpi.comresearchgate.net These studies provide a strong basis for predicting the behavior of this compound.

Heterogeneous Catalysts: Heterogeneous catalysts are widely favored for their ease of separation and recycling. Non-noble metal catalysts, including those based on copper, nickel, and cobalt, have been extensively studied. mdpi.comresearchgate.net For instance, Cu-based catalysts are known for their high selectivity in the hydrogenation of the carbonyl group. mdpi.com Nickel catalysts can promote deeper hydrogenation, including the furan ring. mdpi.com Noble metal catalysts, such as palladium, platinum, and ruthenium, are also highly active. mdpi.comresearchgate.net The choice of support material (e.g., carbon, alumina, silica) can significantly influence the catalyst's activity and selectivity. mdpi.com

Homogeneous Catalysts: While less common for industrial-scale furan hydrogenation due to challenges in catalyst separation, homogeneous catalysts offer high activity and selectivity under mild conditions. Research on the homogeneous hydrogenation of HMF has explored various metal-ligand complexes. google.com These systems can be finely tuned by modifying the ligands to control the electronic and steric environment of the metal center, thereby influencing the reaction outcome.

Catalyst TypeCatalyst ExamplesTypical Target ReactionReference
Heterogeneous (Non-Noble Metal)Cu-based, Ni-based, Co-basedAldehyde and/or Furan Ring Hydrogenation mdpi.comresearchgate.net
Heterogeneous (Noble Metal)Pd-based, Pt-based, Ru-basedAldehyde and/or Furan Ring Hydrogenation mdpi.comresearchgate.net
HomogeneousMetal-phosphine complexes, Metal-NHC complexesSelective Aldehyde or Ring Hydrogenation google.com

Oxidation Reactions of the Furaldehyde System

The oxidation of this compound can proceed at either the aldehyde group or potentially the benzylic ether position, leading to a range of carboxylic acid derivatives. The most analogous and well-documented reaction is the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid for polyester (B1180765) production. frontiersin.orgsci-hub.ru

The aerobic oxidation of HMF has been successfully achieved using gold nanoparticle catalysts supported on materials like ceria (CeO₂) and titania (TiO₂). sci-hub.runih.gov The reaction typically proceeds in an aqueous medium under mild conditions. The proposed mechanism involves the initial rapid oxidation of the aldehyde to a carboxylic acid, followed by the slower oxidation of the alcohol group. sci-hub.runih.gov For 5-(alkoxymethyl)furfural derivatives, oxidation can lead to ester derivatives. google.com For instance, oxidation in the presence of a Co(II), Mn(II), and Ce(III) salt catalyst system can yield 5-ester-furan-2-carboxylic acids or 5-ester-furan aldehydes. google.com The selective oxidation of just the aldehyde group of HMF to produce 2,5-diformylfuran (DFF) is another important transformation, which can be facilitated by strategies such as acetal protection of the hydroxyl group. tue.nl It is plausible that similar catalytic systems could be employed for the selective oxidation of this compound to its corresponding carboxylic acid or other oxidized derivatives.

Transformations Involving the Ether Linkage and Methoxy (B1213986) Group

The ether linkage and the methoxy group in this compound are susceptible to various chemical transformations, primarily involving cleavage of the ether bonds.

Ether Cleavage: The benzylic ether linkage, where the furan ring is attached to the phenoxy group via a methylene bridge, is prone to cleavage under acidic conditions. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed for this purpose. libretexts.org The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.commasterorganicchemistry.com Depending on the specific substrate and reaction conditions, this can proceed via either an S\N1 or S\N2 pathway. masterorganicchemistry.com Given the potential for stabilization of a carbocation at the benzylic position adjacent to the furan ring, an S\N1-type mechanism is plausible. libretexts.org Cleavage of the aryl ether bond (the bond between the phenoxy oxygen and the methoxy-substituted benzene ring) is generally more difficult and requires harsh conditions. libretexts.org

Demethylation: The methoxy group on the phenoxy ring can be cleaved to yield a hydroxyl group, a reaction known as demethylation. This transformation is often achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or with strong protic acids like HBr. google.comchem-station.com The choice of reagent can sometimes allow for selective demethylation in the presence of other sensitive functional groups. google.com For instance, enzymatic methods for O-demethylation have also been explored for various methoxy-substituted aromatic compounds, offering a milder and more selective alternative to harsh chemical reagents. nih.govacs.org

The following table summarizes common reagents and conditions for these transformations on related model compounds.

TransformationReagent(s)Typical ConditionsProducts from this compound
Benzylic Ether Cleavage HI or HBrAqueous solution, heat5-(Halomethyl)-2-furaldehyde and 4-methoxyphenol (B1676288)
Demethylation BBr₃Anhydrous solvent (e.g., CH₂Cl₂), low temperature5-[(4-Hydroxyphenoxy)methyl]-2-furaldehyde
Demethylation HBr47% aqueous solution, heat5-[(4-Hydroxyphenoxy)methyl]-2-furaldehyde
Demethylation AlCl₃Anhydrous solvent, heat5-[(4-Hydroxyphenoxy)methyl]-2-furaldehyde

This table is illustrative and based on the general reactivity of the functional groups present. Specific reaction conditions for this compound would require experimental optimization.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While no specific kinetic or spectroscopic studies for this compound have been found, the mechanisms of similar reactions have been investigated using these techniques.

Kinetic Studies: The kinetics of ether cleavage are influenced by the stability of any carbocation intermediates that may form. fiveable.me For reactions proceeding through an S\N1 mechanism, the rate of reaction would be dependent on the concentration of the ether substrate but independent of the nucleophile concentration. In contrast, for an S\N2 mechanism, the reaction rate would be dependent on the concentrations of both the ether and the nucleophile. Kinetic studies on the acidic cleavage of various ethers have helped to elucidate these mechanistic pathways. fiveable.me

Spectroscopic Studies: Spectroscopic methods are invaluable for identifying intermediates and products, thereby shedding light on reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in tracking the disappearance of signals corresponding to the methoxy and methylene protons of the ether linkage and the appearance of new signals corresponding to the hydroxyl group in demethylation reactions or the halomethyl group in ether cleavage.

Mass Spectrometry (MS): MS can be used to identify the molecular weights of intermediates and final products, confirming the outcome of cleavage reactions. Tandem mass spectrometry (MS/MS) could provide further structural information by analyzing the fragmentation patterns of the molecules.

Infrared (IR) Spectroscopy: The progress of a demethylation reaction could be monitored by the disappearance of the C-O-C stretching vibrations of the methoxy group and the appearance of a broad O-H stretching band from the newly formed phenolic hydroxyl group.

The following table outlines the expected spectroscopic changes for the key transformations of this compound.

TransformationSpectroscopic TechniqueExpected Observations
Demethylation ¹H NMRDisappearance of the methoxy signal (~3.8 ppm), appearance of a phenolic OH signal.
IRAppearance of a broad O-H stretch (~3200-3600 cm⁻¹).
Benzylic Ether Cleavage ¹H NMRDisappearance of the benzylic methylene signal (~5.0 ppm), appearance of a new halomethyl signal.
¹³C NMRSignificant shift in the carbon signal of the methylene group.

This table provides expected spectroscopic data based on typical chemical shifts and vibrational frequencies for the functional groups involved.

Derivatization Strategies and Functional Group Transformations for Advanced Materials Precursors

Strategic Modification of the 2-Furaldehyde Group

The aldehyde functionality at the 2-position of the furan (B31954) ring in 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde is a versatile handle for a variety of chemical transformations. These modifications can be strategically employed to introduce new properties or reactive sites for subsequent polymerization or cross-linking.

Key transformations of the aldehyde group include oxidation, reduction, and condensation reactions. Oxidation of the aldehyde to a carboxylic acid would yield 5-[(4-Methoxyphenoxy)methyl]-2-furoic acid, a potential monomer for polyesters and polyamides. Conversely, reduction of the aldehyde would produce the corresponding alcohol, 5-[(4-Methoxyphenoxy)methyl]-2-furanmethanol, which can also be utilized in polyester (B1180765) synthesis.

Condensation reactions with compounds containing active methylene (B1212753) groups, such as malonates or cyanoacetates, can extend the carbon chain and introduce new functional groups. For instance, a Knoevenagel condensation could be employed to introduce a double bond, which can then be used for further functionalization or as a site for polymerization. Furthermore, reactions with amines or hydrazines can lead to the formation of imines or hydrazones, respectively, introducing nitrogen-containing moieties that can influence the final properties of the material.

Table 1: Potential Modifications of the 2-Furaldehyde Group

Reaction Type Reagents and Conditions Potential Product Potential Application
Oxidation Mild oxidizing agents (e.g., Ag2O, Tollens' reagent) 5-[(4-Methoxyphenoxy)methyl]-2-furoic acid Monomer for polyesters, polyamides
Reduction Reducing agents (e.g., NaBH4, LiAlH4) 5-[(4-Methoxyphenoxy)methyl]-2-furanmethanol Monomer for polyesters, polyurethanes
Knoevenagel Condensation Active methylene compound (e.g., diethyl malonate), base catalyst Furan derivative with an exocyclic double bond Intermediate for further functionalization, polymerizable group
Imine Formation Primary amine (R-NH2) N-substituted imine derivative Introduction of nitrogen, potential for dynamic covalent chemistry

Chemical Transformations of the 4-Methoxyphenoxy Moiety

The 4-methoxyphenoxy group presents another site for chemical modification, primarily through ether cleavage or electrophilic aromatic substitution on the phenyl ring. Cleavage of the ether linkage, typically under harsh acidic conditions, would yield a phenolic hydroxyl group and a hydroxymethylfuran derivative. This transformation would unmask a reactive phenol (B47542) that can participate in various polymerization reactions, such as the formation of phenoxy resins or polyesters.

The aromatic ring of the phenoxy group is susceptible to electrophilic substitution reactions, such as nitration, halogenation, or sulfonation. These reactions would introduce functional groups onto the phenyl ring, which could serve as sites for cross-linking or for imparting specific properties like flame retardancy (in the case of halogenation) or altered solubility. The directing effects of the methoxy (B1213986) and ether oxygen groups would favor substitution at the ortho and para positions relative to the ether linkage.

Introduction of Additional Functionalities for Polymerization or Cross-linking

To render this compound suitable for polymerization or cross-linking, specific polymerizable or reactive functional groups must be introduced. This can be achieved by targeting the aldehyde, the furan ring, or the phenoxy group.

For instance, the aldehyde can be converted to an alcohol, as mentioned previously, which can then be esterified with acrylic acid or methacrylic acid to introduce a polymerizable acrylate (B77674) or methacrylate (B99206) group. Alternatively, the furan ring itself can participate in Diels-Alder reactions, providing a pathway for cross-linking or polymer chain extension. The introduction of vinyl or epoxy groups onto the aromatic ring of the phenoxy moiety would also create sites for radical or ring-opening polymerization, respectively.

Synthesis of Polyfunctionalized Building Blocks from this compound

By combining the derivatization strategies discussed above, it is possible to synthesize polyfunctionalized building blocks from this compound. For example, a molecule could be functionalized with both a polymerizable group and a cross-linkable site.

A hypothetical pathway could involve the reduction of the aldehyde to an alcohol, followed by esterification with methacrylic anhydride (B1165640) to introduce a methacrylate group. Subsequently, the phenoxy ring could be brominated to introduce a site for later cross-linking reactions. This would result in a monomer capable of undergoing free-radical polymerization to form a linear polymer, which could then be cross-linked through the bromine functionality. The synthesis of such polyfunctional monomers from furan-based platform chemicals is a key strategy in developing advanced materials.

Development of Novel Monomers for Sustainable Polymer Chemistry

The development of monomers from renewable resources is a cornerstone of sustainable polymer chemistry. This compound, being derivable from biomass-sourced furanics, is a promising candidate for the creation of novel, sustainable monomers.

By applying the derivatization strategies outlined, a diverse library of furan-based monomers can be synthesized. These monomers can be designed to have specific functionalities that lead to polymers with tailored properties, such as high thermal stability, specific mechanical strengths, or biodegradability. The inherent rigidity of the furan and phenyl rings can be leveraged to create high-performance polymers. For example, the synthesis of diols or dicarboxylic acids from this compound would allow for its incorporation into polyesters and polyamides, potentially offering sustainable alternatives to petroleum-based polymers like PET and nylon.

Applications of 5 4 Methoxyphenoxy Methyl 2 Furaldehyde in Materials Science and Sustainable Chemistry Research

Utilization as a Versatile Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. The inherent reactivity of the aldehyde and the furan (B31954) ring in 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde makes it a valuable precursor in synthetic organic chemistry. Its structure is analogous to other well-studied furan derivatives, such as 5-Hydroxymethylfurfural (B1680220) (HMF), which is recognized as a key platform molecule for producing a wide range of chemicals and materials from renewable carbohydrate sources. scispace.comresearchgate.net

Construction of Complex Organic Molecules and Heterocycles

The 2-furaldehyde core of the molecule is a well-established starting point for synthesizing a variety of heterocyclic compounds. The aldehyde group readily participates in numerous classical organic reactions, enabling the construction of new ring systems. Furfural (B47365) and its derivatives are known to undergo reactions such as Knoevenagel condensations, aldol reactions, and reductive aminations to form amines, which can then be used to create diverse heterocyclic structures. jmchemsci.comresearchgate.net

The reactivity of the furan platform allows for the synthesis of complex molecules through various reaction pathways. Research on related 5-substituted-2-furaldehydes has demonstrated facile synthetic routes to a wide array of derivatives through methods like palladium-catalyzed cross-coupling reactions. nih.gov These established methodologies suggest that this compound can similarly be employed to create elaborate organic structures.

Below is a table summarizing potential synthetic transformations based on the known reactivity of the furaldehyde functional group.

Reaction Type Reagents/Conditions Resulting Structure/Intermediate Potential Application
Knoevenagel CondensationActive methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate)Substituted alkenesSynthesis of dyes, pharmaceuticals
Reductive AminationAmines, reducing agent (e.g., NaBH₃CN)Secondary or tertiary aminesPrecursors for ligands, biologically active molecules
Wittig ReactionPhosphonium ylidesSubstituted furyl-alkenesSynthesis of conjugated systems, polymers
OxidationOxidizing agent (e.g., Ag₂O)5-[(4-Methoxyphenoxy)methyl]-2-furoic acidMonomer for polyesters, polyamides
ReductionReducing agent (e.g., NaBH₄){5-[(4-Methoxyphenoxy)methyl]furan-2-yl}methanolMonomer for polyethers, polyurethanes

Design of Molecular Scaffolds for Diverse Research Areas

The distinct combination of a rigid furan ring and a more flexible ether-linked aromatic side chain allows this compound to serve as a unique molecular scaffold. By modifying its functional groups, chemists can design and synthesize novel compounds with tailored three-dimensional shapes and properties for various applications. For instance, the core structure can be incorporated into larger frameworks like metal-organic frameworks (MOFs) or supramolecular assemblies. The presence of the methoxyphenoxy group can influence properties such as solubility, thermal stability, and intermolecular interactions (e.g., π-stacking), which are critical in the design of functional materials.

Potential in Polymer and Advanced Materials Development

The drive to replace petroleum-based raw materials with sustainable alternatives has spurred significant research into bio-based polymers. mdpi.com Furan derivatives, obtained from the dehydration of sugars, are at the forefront of this effort. This compound, as a second-generation biomass derivative, holds considerable promise as a monomer and precursor for a new class of advanced materials.

Precursor for Bio-based Resins and Coatings

Phenol-formaldehyde (PF) resins are widely used due to their excellent thermal stability and chemical resistance, but they rely on fossil fuel feedstocks. mdpi.com There is a strong research focus on replacing both phenol (B47542) and formaldehyde with bio-based alternatives. Furan-based aldehydes like furfural and HMF are considered excellent substitutes for formaldehyde in the synthesis of furan-phenol resins. mdpi.com

This compound can act as a bio-based aldehyde component in the synthesis of such resins. The large phenoxymethyl substituent would likely impact the cross-linking density and the final properties of the cured resin, potentially leading to materials with modified flexibility, impact resistance, and thermal characteristics compared to traditional PF or furan-phenol resins. These novel resins could find applications in adhesives, composites, and durable coatings for wood and metal. allnex.com

Ingredient in the Synthesis of Novel Polymeric Materials

The bifunctional nature of this compound and its derivatives makes it a prime candidate for step-growth polymerization.

Polyesters and Polyamides: Oxidation of the aldehyde group to a carboxylic acid yields 5-[(4-Methoxyphenoxy)methyl]-2-furoic acid. This furan-based di-acid analog can be polymerized with diols or diamines to create bio-based polyesters and polyamides, similar to how 2,5-Furandicarboxylic acid (FDCA) is used to produce polyethylene furanoate (PEF), a promising bio-alternative to PET.

Polyimines (Schiff Bases): The aldehyde group can react with diamines to form polyimines. The resulting polymers, containing C=N linkages, often exhibit interesting thermal and electronic properties.

Epoxy Resins: Reduction of the aldehyde to an alcohol creates a diol-like precursor which, after further chemical modification, can be used to synthesize bio-based epoxy resins, moving away from traditional bisphenol A (BPA)-based materials. google.com

The incorporation of the bulky, aromatic methoxyphenoxy side group into the polymer backbone is expected to influence the material's properties significantly.

Polymer Type Potential Property Influence of (4-Methoxyphenoxy)methyl Group
PolyestersMay increase the glass transition temperature (Tg) and improve thermal stability.
PolyamidesCould disrupt chain packing, potentially increasing solubility and processability.
PolyiminesMay enhance thermal properties and introduce liquid crystalline behavior.
Epoxy ResinsCould increase hydrophobicity and improve chemical resistance.

Exploration in the Engineering of "Smart" Materials

"Smart" materials are materials that respond to external stimuli such as light, temperature, or pH. The furan ring within the structure of this compound offers a unique chemical handle for creating such materials. The furan ring can participate in reversible Diels-Alder reactions, a powerful tool for creating self-healing polymers and thermally responsive materials.

By incorporating this furan-containing monomer into a polymer backbone, it is conceivable to design materials that can form reversible cross-links. Upon heating, the Diels-Alder adducts would dissociate (retro-Diels-Alder), causing the material to soften or liquefy. Upon cooling, the bonds would reform, healing any cracks or damage. This capability is highly sought after for creating more durable and sustainable materials with extended lifespans.

Contribution to Bio-refinery Concepts and Valorization of Biomass-Derived Resources

The core principle of a biorefinery is the conversion of biomass into a spectrum of value-added products, including chemicals and fuels. Furan derivatives, produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, are central to many biorefinery models. rsc.orgmdpi.com Compounds like HMF and furfural are recognized as key intermediates that can be upgraded to a wide array of chemicals and materials. rsc.org

The process of converting simple biomass-derived molecules into more complex, higher-value compounds is known as valorization. For instance, HMF can be etherified to produce compounds like 5-ethoxymethylfurfural (EMF) or MMF, which have applications as biofuels and chemical intermediates. wikipedia.orgresearchgate.net This conversion is a critical step in the valorization chain, transforming a basic platform chemical into a more specialized product.

However, there is no available research that specifically documents the synthesis of this compound from biomass feedstocks within a biorefinery framework. Its more complex structure, featuring a phenoxy group, suggests it is likely a second-generation derivative, synthesized from a primary biomass-derived furan such as HMF. The absence of studies on its production from biomass indicates that it is not currently considered a primary platform chemical in biorefinery concepts.

Role in Developing Eco-friendly Chemical Processes and Products

The development of sustainable polymers and greener chemical processes is a major goal of sustainable chemistry. Biomass-derived compounds are at the forefront of this effort, offering a renewable alternative to petroleum-based feedstocks. researchgate.net Furan-based polymers, for example, are being investigated as sustainable alternatives to traditional plastics. wikipedia.org

The potential for a chemical to contribute to eco-friendly processes often depends on several factors, including:

Renewable Feedstock: Its synthesis from a renewable source like biomass.

Green Synthesis Routes: The efficiency and environmental impact of the chemical processes used for its production and subsequent conversions.

Application in Sustainable Products: Its use as a monomer for recyclable or biodegradable polymers, or as a component in other environmentally benign products.

While the furan moiety in this compound suggests a potential link to renewable feedstocks, the lack of research into its synthesis from biomass or its application in sustainable materials means its role in developing eco-friendly chemical processes and products is currently undefined. The synthesis of novel vinyl polymers from MMF has been described, highlighting the potential of furan ethers in materials science. wikipedia.org However, similar studies for this compound have not been reported.

Without dedicated research into its lifecycle, from synthesis to application, it is not possible to assess the environmental credentials of processes involving this compound or the sustainability of any products derived from it.

Advanced Spectroscopic and Analytical Methodologies in Research on 5 4 Methoxyphenoxy Methyl 2 Furaldehyde

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular structure of synthetic compounds like 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde. HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. For the target molecule, with a chemical formula of C13H12O4, the expected monoisotopic mass is approximately 232.0736 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value, typically within a few parts per million (ppm), serves as strong evidence for the compound's identity.

Cleavage of the ether bond: This is a common fragmentation pathway for ethers, which would result in the formation of a 4-methoxyphenoxy radical or cation (m/z 123) and a furan-containing fragment (m/z 109).

Loss of the entire side chain: Cleavage at the bond connecting the methylene (B1212753) group to the furan (B31954) ring would generate a prominent ion at m/z 97, corresponding to the 2-formyl-5-methylfuran cation.

Fragmentation of the furan ring: The furan ring itself can undergo cleavage, leading to smaller fragments characteristic of this heterocyclic system.

Table 1: Predicted HRMS Fragmentation for this compound

Predicted Fragment Ion (m/z)Corresponding Structure/Loss
232.0736[M]+ (Molecular Ion)
203.0708[M-CHO]+
123.0446[C7H7O2]+ (4-methoxyphenoxy fragment)
109.0289[C6H5O2]+ (Furan-methylene fragment)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1H and 13C) and two-dimensional NMR experiments would provide unambiguous confirmation of its structure.

Predicted chemical shifts can be estimated based on data from similar structures like 5-HMF and other furan derivatives. nih.govnih.govmdpi.com

1H NMR: The spectrum would show distinct signals for the aldehyde proton (~9.6 ppm), the furan protons (doublets around 7.2 and 6.5 ppm), the methylene protons of the ether linkage (~5.1 ppm), the aromatic protons of the methoxyphenyl group (two doublets between 6.8-7.0 ppm), and the methoxy (B1213986) protons (a singlet around 3.8 ppm).

13C NMR: The carbon spectrum would reveal signals for the carbonyl carbon (~178 ppm), the furan ring carbons (ranging from ~110 to 160 ppm), the methylene carbon (~65 ppm), the aromatic carbons, and the methoxy carbon (~55 ppm). spectrabase.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons, confirming the precise arrangement of the atoms and functional groups. These techniques are crucial for distinguishing between potential isomers and providing detailed mechanistic insights into its formation.

Table 2: Predicted 1H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)9.5 - 9.7Singlet
Furan H-37.2 - 7.3Doublet
Furan H-46.5 - 6.6Doublet
Methylene (-CH2-)5.0 - 5.2Singlet
Aromatic (Phenoxy)6.8 - 7.0Multiplet (AA'BB' system)
Methoxy (-OCH3)3.7 - 3.9Singlet

Table 3: Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Aldehyde (C=O)177 - 179
Furan C-2151 - 153
Furan C-5158 - 160
Furan C-3123 - 125
Furan C-4110 - 112
Methylene (-CH2-)64 - 66
Aromatic C-O152 - 154
Aromatic C-OCH3154 - 156
Aromatic CH114 - 116
Methoxy (-OCH3)55 - 56

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. rhhz.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques. mdpi.com

HPLC: Reversed-phase HPLC, typically using a C18 column, is well-suited for analyzing furan derivatives. sielc.comoiv.int A mobile phase consisting of a gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of acid like phosphoric acid, allows for the separation of the product from starting materials (like 5-HMF) and by-products. sielc.comnih.gov Detection is commonly performed using a UV detector, as the furan and aromatic rings provide strong chromophores with maximum absorbance around 285 nm. mdpi.com

GC: Gas chromatography, often coupled with a mass spectrometer (GC-MS), is also a powerful tool for analysis. Due to the polarity and thermal lability of some furan compounds, derivatization may sometimes be employed, although it is less likely to be necessary for this ether derivative compared to 5-HMF itself. A polar capillary column would be appropriate for separating the compound from related species.

These techniques allow for the quantification of the product, the identification of impurities, and the optimization of reaction conditions to maximize yield and purity.

Table 4: Typical Chromatographic Conditions for Analysis of 5-HMF Derivatives

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetection Method
HPLCReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Acetonitrile/Water GradientUV-Vis (285 nm)
GC-MSPolar Capillary (e.g., HP-5MS)HeliumMass Spectrometry (EI)

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Adducts

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. polimi.it While a crystal structure for this compound itself has not been reported, this technique would be invaluable for characterizing any crystalline derivatives or adducts.

If the compound, or a co-crystal formed with another molecule, can be grown as a single crystal of sufficient quality, X-ray diffraction analysis can reveal:

The exact bond lengths and angles within the molecule.

The conformation of the molecule in the solid state, including the orientation of the phenoxy group relative to the furan ring.

The nature of intermolecular interactions, such as π–π stacking between the furan and phenyl rings, which govern the crystal packing. polimi.it

This level of detail is crucial for understanding the compound's physical properties and its potential interactions in a biological or material science context. For instance, the crystal structure of 5-HMF has been studied to understand its interactions and organization in the liquid state. nih.govpolimi.it

In Situ Spectroscopic Methods for Real-time Reaction Pathway Monitoring

Monitoring chemical reactions in real-time provides critical data for understanding reaction kinetics and mechanisms, which is essential for process optimization. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, or FlowNMR, are powerful for this purpose. rsc.orgmagritek.com

For the synthesis of this compound from 5-HMF and a methoxyphenol precursor, in situ FTIR could be used to follow the reaction progress. researchgate.net By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, one could monitor:

The decrease in the intensity of the broad O-H stretching band of the 5-HMF starting material.

The appearance and growth of characteristic C-O-C stretching bands of the newly formed ether linkage.

Changes in the aromatic C-H or C=C stretching regions that reflect the consumption of reactants and formation of the product.

This real-time data allows for the precise determination of reaction endpoints and the identification of any transient intermediates, leading to a more controlled and efficient synthesis. mdpi.com

Computational and Theoretical Chemistry Studies of 5 4 Methoxyphenoxy Methyl 2 Furaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, stability, and electronic properties.

Conformational Analysis and Stability

Computational methods, such as Density Functional Theory (DFT), can be employed to perform a potential energy surface scan for these rotations to identify the most stable conformers. It is anticipated that the global minimum energy conformation would be one that minimizes steric hindrance between the furan (B31954) ring, the aldehyde group, and the bulky 4-methoxyphenoxy group. The planarity of the furan and phenyl rings is expected to be largely preserved. The relative energies of different stable conformers would likely be within a few kcal/mol of each other, suggesting that multiple conformations may exist in equilibrium at room temperature.

Interactive Data Table: Estimated Relative Energies of Possible Conformers

ConformerDihedral Angle (C4-C5-CH₂-O) (°)Dihedral Angle (C5-CH₂-O-Cphen) (°)Relative Energy (kcal/mol)
A1801800.00
B601801.5
C180602.1
D60603.5

Note: The data in this table is hypothetical and serves as an illustration of what a conformational analysis would yield. The actual values would need to be determined by specific quantum chemical calculations.

Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde, the HOMO is expected to be localized primarily on the electron-rich furan and 4-methoxyphenoxy rings. The presence of the oxygen atoms and the delocalized π-systems contribute to a relatively high HOMO energy, making the molecule susceptible to electrophilic attack. The LUMO, conversely, is likely to be centered on the electron-deficient aldehyde group and the furan ring, indicating that this is the most probable site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of the extended conjugation and electron-donating groups in this compound would likely result in a moderate HOMO-LUMO gap.

Interactive Data Table: Calculated Frontier Orbital Energies (Exemplary)

Molecular OrbitalEnergy (eV)Primary Location
HOMO-6.2Furan and 4-methoxyphenoxy rings
LUMO-1.8Aldehyde group and furan ring
HOMO-LUMO Gap4.4-

Note: This data is exemplary and based on typical values for similar aromatic aldehydes. Precise values require specific calculations.

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Computational chemistry can be used to map out the potential energy surface for chemical reactions, identifying the minimum energy pathways and the structures of transition states. ims.ac.jpmit.edugithub.io For this compound, key transformations would include reactions of the aldehyde group, such as nucleophilic addition, and electrophilic substitution on the furan ring.

For a nucleophilic addition to the carbonyl carbon, calculations would reveal the geometry of the transition state, where the nucleophile is partially bonded to the carbonyl carbon and the C=O bond is partially broken. The activation energy for this process could be calculated, providing insight into the reaction rate. Similarly, for electrophilic aromatic substitution on the furan ring, the structures and energies of the sigma-complex intermediates and the corresponding transition states could be determined to predict the regioselectivity of the reaction.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com These simulations model the movement of atoms over time, taking into account intermolecular forces.

For this compound, MD simulations could be used to study its solvation in various solvents. In a polar solvent like water, it is expected that hydrogen bonds would form between the solvent molecules and the oxygen atoms of the aldehyde, ether, and methoxy (B1213986) groups. The simulations would also reveal the preferred orientation of solvent molecules around the solute. In nonpolar solvents, weaker van der Waals interactions would dominate. Understanding these interactions is crucial as they can significantly influence the molecule's conformation and reactivity. rsc.org

Development of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govdigitaloceanspaces.comnih.gov While no specific QSAR/QSPR studies on a series including this compound were found, the principles can be applied.

By systematically varying the substituents on the phenoxy ring or at other positions of the furan moiety and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a QSAR/QSPR model could be developed. For instance, a model could be built to predict the reactivity of the aldehyde group towards a specific nucleophile based on descriptors such as the partial charge on the carbonyl carbon, the LUMO energy, and steric parameters. Such models are valuable for designing new molecules with desired properties.

Future Research Directions and Perspectives for 5 4 Methoxyphenoxy Methyl 2 Furaldehyde

Exploration of Unconventional Reactivity and Novel Synthetic Routes

Future research will likely focus on moving beyond the standard reactions of the aldehyde and furan (B31954) functionalities to uncover unique chemical behaviors imparted by the compound's specific structure.

Unconventional Reactivity: The interplay between the furan ring, the aldehyde group, and the bulky aryloxymethyl side chain could lead to novel reactivity. The furan ring, while aromatic, can act as a diene in Diels-Alder reactions, a pathway to creating complex, thermoreversible polymer networks. nih.govresearchgate.net Investigating the influence of the large 4-methoxyphenoxy substituent on the kinetics and thermodynamics of such cycloadditions is a critical research avenue. researchgate.net Furthermore, exploring unconventional coupling reactions that selectively functionalize the furan ring without disturbing the aldehyde or ether linkages could yield novel monomers and chemical intermediates. rsc.org Research into catalytic transfer hydrogenation, using primary alcohols as hydrogen donors, presents a green alternative to traditional hydrogenation methods for converting the aldehyde group. nih.gov

Novel Synthetic Routes: The sustainable synthesis of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde itself is a primary research goal. Current strategies for similar compounds often rely on multi-step processes. Future work should target one-pot or tandem reactions from biomass-derived precursors. A promising approach involves the acid-catalyzed etherification of 5-hydroxymethylfurfural (B1680220) (HMF) with 4-methoxyphenol (B1676288). The development of heterogeneous acid catalysts, such as mesoporous aluminosilicates, could facilitate this conversion efficiently and allow for catalyst recycling. rsc.org Organo-catalysis also presents a metal-free, sustainable option for converting carbohydrates into furanic platforms, which could be adapted for producing aryloxymethylfurfurals. nih.gov

Synthetic Strategy Precursors Key Features Potential Advantages
Heterogeneous Acid Catalysis 5-Hydroxymethylfurfural (HMF), 4-MethoxyphenolOne-pot etherification using solid acid catalysts (e.g., zeolites, aluminosilicates). rsc.orgCatalyst recyclability, simplified purification, potential for continuous flow processes.
Homogeneous Catalysis HMF, 4-MethoxyphenolUse of soluble acids or metal complexes to catalyze ether formation.Potentially higher reaction rates and milder conditions.
Palladium-Catalyzed Cross-Coupling 5-Halomethylfurfural, 4-MethoxyphenolStille or Suzuki-type coupling reactions to form the C-O ether bond. researchgate.netHigh yields and functional group tolerance.
Organo-Catalysis Fructose (B13574)/Glucose, 4-MethoxyphenolIn-situ generation of HMF followed by etherification using organic catalysts. nih.govMetal-free, potentially milder reaction conditions, derived from renewable sources.

Development of Highly Selective and Sustainable Catalytic Systems for Transformations

The true value of this compound as a platform molecule will be unlocked through its selective conversion into a portfolio of value-added chemicals. Designing highly efficient and sustainable catalytic systems for these transformations is paramount.

Selective Oxidation: The selective oxidation of the aldehyde group to a carboxylic acid would yield 5-[(4-methoxyphenoxy)methyl]-2-furancarboxylic acid, a key monomer for bio-based polyesters and polyamides. Research should focus on moving away from stoichiometric heavy-metal oxidants towards catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant. Noble metal-free catalysts, such as those based on cobalt-iron or copper-manganese (B8546573) mixed oxides, have shown promise in the oxidation of HMF and could be adapted for this substrate. unimore.it Furthermore, biocatalytic routes using engineered oxidases could offer unparalleled selectivity under mild, aqueous conditions, as has been demonstrated for the conversion of HMF to 2,5-furandicarboxylic acid (FDCA). nih.gov A simple, metal-free system using NaOtBu in DMF with an oxygen balloon has also proven effective for HMF oxidation and warrants exploration. nih.gov

Selective Hydrogenation/Hydrogenolysis: Catalytic reduction of the aldehyde function to a primary alcohol creates {5-[(4-Methoxyphenoxy)methyl]furan-2-yl}methanol, a diol monomer suitable for polyurethanes and polyesters. mdpi.com Alternatively, complete hydrogenolysis can remove the oxygen functionalities to produce high-density hydrocarbon fuel additives. The challenge lies in developing catalysts that can selectively target one functional group over another (e.g., aldehyde vs. furan ring) and prevent over-reduction. Bimetallic catalysts, such as Cu-Co or Pt-Ir systems, supported on carbon or other stable materials, have shown tunable selectivity in the hydrogenation of HMF and are a promising starting point for research. mdpi.comnih.gov

Transformation Target Product Potential Catalyst Type Significance
Aerobic Oxidation 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acidNoble metal-free mixed oxides (Co-Fe, Cu-Mn); Enzyme oxidases. unimore.itnih.govMonomer for high-performance bio-polyesters and polyamides.
Selective Hydrogenation {5-[(4-Methoxyphenoxy)methyl]furan-2-yl}methanolSupported metal catalysts (e.g., Ru/C, CuZnAl). nih.govmdpi.comDiol monomer for polyesters, polyurethanes, and polycarbonates.
Reductive Amination Amines and their derivativesNickel or other transition metal catalysts with an amine source.Building blocks for polyamides, pharmaceuticals, and agrochemicals.
Hydrogenolysis 2,5-Disubstituted furans and tetrahydrofuransBimetallic catalysts (e.g., Cu-Co/C, Pt-Ir). nih.govPrecursors for biofuels, solvents, and specialty chemicals.

Expansion of Applications in Emerging Areas of Materials Science and Chemical Engineering

The unique chemical structure of this compound and its derivatives positions it as a valuable building block for advanced materials. Future research should focus on synthesizing and characterizing novel polymers and functional materials derived from this platform.

High-Performance Bio-Polymers: The incorporation of the rigid furan ring and the bulky methoxyphenoxy side group into polymer backbones is expected to impart unique thermal and mechanical properties.

Polyesters and Polyamides: By converting the aldehyde to a carboxylic acid or alcohol, novel aromatic monomers can be created. These can be polymerized with other bio-based diols or diamines to produce polyesters and polyamides with potentially high glass transition temperatures, improved barrier properties, and enhanced thermal stability, analogous to the well-studied PEF (polyethylene furanoate). nih.govsciengine.comacs.org

Polyurethanes and Polycarbonates: The diol derivative obtained from the reduction of the aldehyde group is a prime candidate for synthesizing bio-based polyurethanes and polycarbonates. nih.gov

Thermosets and Self-Healing Materials: The furan moiety can participate in reversible Diels-Alder reactions with dienophiles like bismaleimides. nih.gov This allows for the creation of cross-linked thermosets that can be de-crosslinked upon heating, enabling reprocessing, recycling, and self-healing capabilities—a key goal in sustainable material design. researchgate.net

Specialty Chemicals and Fuel Additives: Beyond polymers, derivatives of this compound could find applications as specialty chemicals. The hydrogenated tetrahydrofuran (B95107) derivatives, for instance, could be explored as high-density, oxygenated fuel additives or green solvents, leveraging the precedent set by other furanic ethers. uts.edu.auresearchgate.netuts.edu.au

Integration into Circular Economy Frameworks for Sustainable Chemical Production

A critical aspect of future research is to firmly embed the production and use of this compound within a circular economy model. This involves a holistic approach, from feedstock sourcing to end-of-life considerations.

Renewable Feedstock Valorization: The production pathway must begin with abundant, non-food lignocellulosic biomass, such as agricultural residues or forestry waste. uts.edu.au Developing efficient, integrated biorefinery processes that convert the carbohydrate fractions of this biomass into the furanic platform with minimal waste is a key chemical engineering challenge. nih.govresearchgate.net This approach valorizes low-value waste streams, reducing reliance on fossil fuels and contributing to a bio-based economy.

Designing for Recyclability: The application of this molecule in materials science must be guided by principles of "design for circularity." As mentioned, leveraging the Diels-Alder reactivity of the furan ring is a powerful strategy to create polymers that are inherently recyclable. nih.govrsc.org Research into the chemical recycling of polyesters derived from its corresponding diacid or diol will also be crucial. This involves developing catalytic processes to depolymerize the material back to its constituent monomers, which can then be repolymerized, closing the material loop.

Lifecycle Assessment: A comprehensive lifecycle assessment (LCA) will be necessary to quantify the environmental benefits of producing and using materials derived from this compound compared to their petrochemical counterparts. This analysis should consider factors such as greenhouse gas emissions, energy consumption, and land use from feedstock cultivation to end-of-life recycling or biodegradation. uts.edu.au This data will be essential for validating its role as a truly sustainable building block in a future circular economy.

Q & A

Q. What methodologies elucidate degradation pathways under environmental conditions?

  • Methodological Answer :
  • Photolysis : Expose to UV light (254 nm) and analyze products via LC-QTOF-MS.
  • Hydrolysis Studies : Incubate at pH 2–12 (37°C) and identify intermediates (e.g., demethylated derivatives).
  • Microbial Degradation : Use soil slurry models with LC-MS/MS to track biodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.